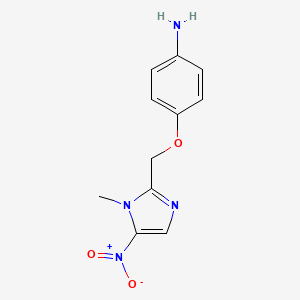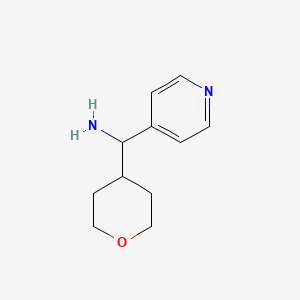
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is an organic compound characterized by a bromine atom attached to the fifth carbon of a pentane backbone, which also contains four hydroxyl groups on the first, second, third, and fourth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol typically involves the following steps:
Starting Material: The synthesis often begins with a pentane derivative that has protected hydroxyl groups.
Bromination: The bromine atom is introduced via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Deprotection: The protected hydroxyl groups are then deprotected to yield the final tetraol product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and deprotection processes, optimized for yield and purity. These methods would use continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a pentane-1,2,3,4-tetraol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, to form pentane-1,2,3,4,5-pentol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: Products include pentane-1,2,3,4-tetraone or pentane-1,2,3,4-tetraacid.
Reduction: The major product is pentane-1,2,3,4-tetraol.
Substitution: Products include pentane-1,2,3,4,5-pentol or other substituted pentane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antiviral or anticancer activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In chemical reactions, the bromine atom and hydroxyl groups are key reactive sites. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S)-5-Chloropentane-1,2,3,4-tetraol: Similar structure but with a chlorine atom instead of bromine.
(2S,3S,4S)-5-Iodopentane-1,2,3,4-tetraol: Similar structure but with an iodine atom instead of bromine.
Pentane-1,2,3,4,5-pentol: Similar structure but with an additional hydroxyl group instead of a halogen atom.
Uniqueness
(2S,3S,4S)-5-Bromopentane-1,2,3,4-tetraol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or hydroxyl groups. This makes it a valuable compound for targeted synthetic applications and research studies.
Propriétés
Formule moléculaire |
C5H11BrO4 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
(2S,3S,4S)-5-bromopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11BrO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2H2/t3-,4+,5-/m1/s1 |
Clé InChI |
XYWBUTVJQGOAGJ-MROZADKFSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H](CBr)O)O)O)O |
SMILES canonique |
C(C(C(C(CBr)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)

![(R)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine](/img/structure/B12948562.png)


![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

![Ethyl 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B12948590.png)


